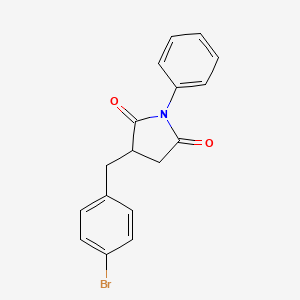
3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of thalidomide, a drug that was initially used as a sedative but was later found to cause severe birth defects. However, BBP has shown promising results in scientific research, particularly in the fields of cancer treatment and immunomodulation.
Wirkmechanismus
The mechanism of action of 3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione is not fully understood, but it is believed to act on various signaling pathways involved in inflammation and immune response. It has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines. 3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione has also been found to activate the aryl hydrocarbon receptor (AhR), which plays a crucial role in the immune response.
Biochemical and Physiological Effects:
3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione has been found to have several biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the promotion of T-cell proliferation, and the induction of apoptosis in cancer cells. It has also been found to have a neuroprotective effect, as it has been shown to protect against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione has several advantages for lab experiments, including its potent immunomodulatory and anti-inflammatory effects, as well as its potential for cancer treatment. However, its low yield and the need for careful purification can make its synthesis challenging. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione, including its potential for the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. It also has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods.
Synthesemethoden
3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione can be synthesized using a variety of methods, including the reaction of thalidomide with 4-bromobenzylamine and subsequent cyclization. Other methods include the reaction of 4-bromobenzyl chloride with phthalimide, followed by reduction and cyclization. The synthesis of 3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione can be challenging due to its low yield and the need for careful purification.
Wissenschaftliche Forschungsanwendungen
3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione has shown potential in scientific research as a potent immunomodulatory and anti-inflammatory agent. It has been found to inhibit the production of inflammatory cytokines and promote the proliferation of T-cells, which play a crucial role in the immune response. 3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione has also shown promise in cancer treatment, as it has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)methyl]-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-14-8-6-12(7-9-14)10-13-11-16(20)19(17(13)21)15-4-2-1-3-5-15/h1-9,13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWHLEHAYOBXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-benzyl)-1-phenyl-pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

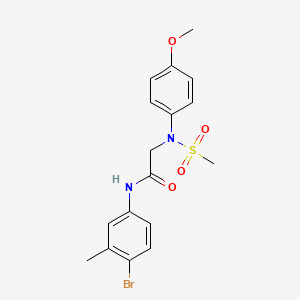
![N-[4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4891641.png)
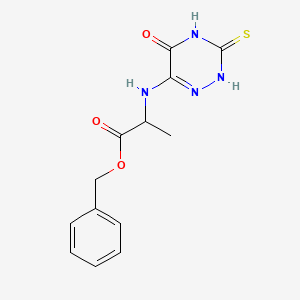
![5-[(4-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B4891651.png)
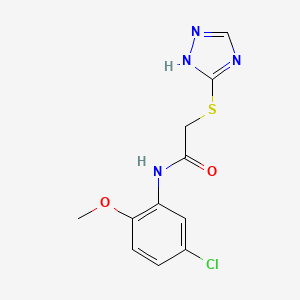
![1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4891661.png)
![8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891681.png)

![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-phenyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B4891698.png)
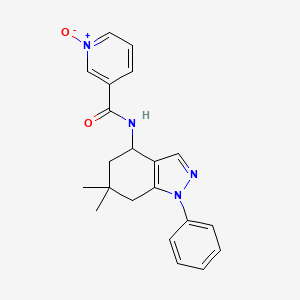
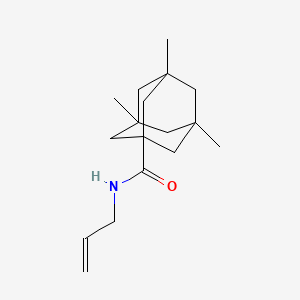
![1-(2-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891727.png)
![2-[(5-methyl-6-nitro-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-3(7H)-yl)methoxy]ethyl acetate](/img/structure/B4891741.png)
![2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4891750.png)